molecular formula C15H11ClFN5O B2794244 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 897615-29-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No. B2794244
CAS RN: 897615-29-1
M. Wt: 331.74
InChI Key: LWZIIMBZFCORFE-UHFFFAOYSA-N
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Description

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a 5-membered ring containing four nitrogen atoms), and a fluorobenzene group (a benzene ring with a fluorine atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and fluorobenzene groups are likely to contribute to the overall stability of the molecule, while the tetrazole group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole, benzamide, and fluorobenzene groups. The tetrazole group, in particular, is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzene group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its tetrazole ring, a bioisostere for the carboxylate group, is particularly valuable in drug design . The presence of both fluorine and chlorine atoms makes it a versatile precursor for further functionalization through substitution reactions, which can lead to the creation of a wide array of derivatives with potential pharmacological activities.

Antiviral Agents

Compounds containing the tetrazole moiety have been explored for their antiviral properties. The structural similarity of tetrazoles to nucleotides allows them to interact with viral enzymes, potentially inhibiting viral replication. Researchers are investigating derivatives of this compound for their efficacy against various RNA and DNA viruses .

Anti-Allergic Medications

The chlorophenyl group present in this compound is a common feature in many anti-allergic medications. By acting on histamine receptors or other inflammatory pathways, derivatives of this compound could be developed into new medications to treat allergies with potentially fewer side effects than existing drugs .

Agricultural Chemicals

The structural elements of this compound are found in some pesticides and herbicides. Its potential applications in agriculture include the development of new compounds that can protect crops from pests and diseases while being safe for the environment .

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in various fields, including medicinal chemistry and material science . Further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZIIMBZFCORFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

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